An In-Depth Technical Guide to 2-Fluoro-3-iodobenzonitrile: Properties, Structure, and Reactivity
An In-Depth Technical Guide to 2-Fluoro-3-iodobenzonitrile: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-3-iodobenzonitrile, a versatile building block in modern organic synthesis. With its unique substitution pattern, this compound offers a valuable platform for the introduction of fluorine and iodine functionalities, enabling access to a diverse range of complex molecules for pharmaceutical and materials science applications. This document delves into its chemical and physical properties, structural features, synthesis, and key reactivity, with a focus on providing actionable insights for laboratory applications.
Core Chemical and Physical Properties
2-Fluoro-3-iodobenzonitrile is a solid at room temperature, possessing a unique combination of functional groups that dictate its physical and chemical behavior. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FIN | [1][2] |
| Molecular Weight | 247.01 g/mol | [1] |
| CAS Number | 211943-27-0 | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 259.3 ± 25.0 °C at 760 mmHg | [3] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 110.6 ± 23.2 °C | [3] |
Molecular Structure and Spectroscopic Characterization
The structure of 2-Fluoro-3-iodobenzonitrile, characterized by a benzene ring substituted with a fluorine atom, an iodine atom, and a nitrile group at positions 2, 3, and 1, respectively, gives rise to a distinct spectroscopic fingerprint.
Molecular Structure Diagram
Caption: Proposed workflow for the synthesis of 2-Fluoro-3-iodobenzonitrile.
Representative Experimental Protocol (Adapted from a similar synthesis)[6]
-
Diazotization:
-
Suspend 2-fluoro-3-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-Fluoro-3-iodobenzonitrile.
-
Note: This is a generalized protocol and may require optimization for the specific substrate. Appropriate safety precautions must be taken when handling cyanides.
Key Chemical Reactions and Applications
The trifunctional nature of 2-Fluoro-3-iodobenzonitrile makes it a highly valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The iodine atom is particularly susceptible to participation in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. [4]2-Fluoro-3-iodobenzonitrile can readily participate in this reaction to form biaryl compounds, which are common motifs in pharmaceuticals. [5]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of 2-Fluoro-3-iodobenzonitrile.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-Fluoro-3-iodobenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes. [6][7]2-Fluoro-3-iodobenzonitrile serves as an excellent substrate for this transformation.
Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling of 2-Fluoro-3-iodobenzonitrile.
Representative Experimental Protocol for Sonogashira Coupling
-
In a reaction flask under an inert atmosphere, dissolve 2-Fluoro-3-iodobenzonitrile (1.0 eq) in a suitable solvent such as THF or DMF.
-
Add the terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) cocatalyst such as CuI (0.05-0.1 eq).
-
Add a suitable base, typically an amine like triethylamine or diisopropylamine, which also often serves as a co-solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
After completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of 2-Fluoro-3-iodobenzonitrile makes it a valuable precursor in the synthesis of biologically active molecules and advanced materials.
-
Medicinal Chemistry: The biaryl and aryl-alkyne scaffolds accessible from this starting material are prevalent in many kinase inhibitors and other therapeutic agents. [5][8]The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
-
Materials Science: Benzonitrile derivatives are utilized in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials. [9][10]The introduction of fluorine can tune the electronic properties of these materials, such as their HOMO and LUMO energy levels, leading to improved device performance.
Safety and Handling
2-Fluoro-3-iodobenzonitrile is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation. [11] Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light. [11] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
2-Fluoro-3-iodobenzonitrile is a strategically important building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, providing access to a diverse array of complex molecules. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
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